molecular formula C20H17ClN2O7 B4753149 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE

2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B4753149
M. Wt: 432.8 g/mol
InChI Key: MVJFAFAERSELIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(3-acetylphenyl)carbamoyl]propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of functional groups, including a chloro-nitrophenyl group, an oxoethyl group, and an acetylphenylcarbamoyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-[(3-acetylphenyl)carbamoyl]propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chloro-3-nitrobenzaldehyde with ethyl acetoacetate under basic conditions to form the corresponding chalcone. This intermediate is then subjected to further reactions, such as condensation with 3-acetylphenyl isocyanate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(3-acetylphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 2-(4-amino-3-nitrophenyl)-2-oxoethyl 3-[(3-acetylphenyl)carbamoyl]propanoate.

    Reduction: Formation of 2-(4-chloro-3-nitrophenyl)-2-hydroxyethyl 3-[(3-acetylphenyl)carbamoyl]propanoate.

    Substitution: Formation of 2-(4-substituted-3-nitrophenyl)-2-oxoethyl 3-[(3-acetylphenyl)carbamoyl]propanoate.

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(3-acetylphenyl)carbamoyl]propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-[(3-acetylphenyl)carbamoyl]propanoate involves interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions, contributing to its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate
  • 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(3-ethylphenyl)carbamoyl]propanoate
  • 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(3-propylphenyl)carbamoyl]propanoate

Uniqueness

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-[(3-acetylphenyl)carbamoyl]propanoate is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The combination of functional groups in this compound provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-(3-acetylanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O7/c1-12(24)13-3-2-4-15(9-13)22-19(26)7-8-20(27)30-11-18(25)14-5-6-16(21)17(10-14)23(28)29/h2-6,9-10H,7-8,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJFAFAERSELIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE
Reactant of Route 2
Reactant of Route 2
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE
Reactant of Route 3
Reactant of Route 3
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE
Reactant of Route 5
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE
Reactant of Route 6
Reactant of Route 6
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.